molecular formula C17H17N5OS B4009995 N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B4009995
M. Wt: 339.4 g/mol
InChI Key: FMTKXHSPFCGXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a phenylethyl group and a tetraazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It may be used in biological assays and experiments to study its effects on different biological systems.

    Industry: Used in the production of specialized materials and compounds.

Mechanism of Action

The mechanism by which N1-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
  • 1-BENZYLNAPHTHALENE

Uniqueness

This compound is unique due to its specific structure and the presence of both phenylethyl and tetraazolylsulfanyl groups

Biological Activity

N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and biological effects based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent modifications to introduce the phenylethyl and sulfanyl groups. The structural formula can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a phenylethyl moiety attached to a sulfanyl acetamide with a tetrazole ring, which is known for enhancing biological activity through various mechanisms.

The biological activity of N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide can be attributed to several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Studies have shown that compounds with similar structures exhibit inhibitory effects on PTPs, which are critical in regulating cellular signaling pathways. For instance, derivatives of tetrazole have demonstrated significant inhibitory activity against PTP1B, an important target in diabetes and obesity treatment .
  • Anticancer Properties : The compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Research indicates that similar compounds can disrupt mitotic spindle formation in centrosome-amplified cancer cells, leading to cell death .
  • Anti-inflammatory Effects : The presence of the tetrazole ring is often associated with anti-inflammatory properties. Compounds with this structure have been shown to modulate inflammatory pathways effectively.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N~1~-(1-Phenylethyl)-2-[(1-Phenyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl]Acetamide and related compounds:

Activity IC50 Value (µM) Reference
PTP1B Inhibition4.48
Induction of Multipolar Mitosis15
Anti-inflammatory ActivityNot specifiedGeneral findings

Case Study 1: PTP Inhibition

A study focused on the synthesis of several N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives demonstrated that one compound (NM-03) exhibited potent inhibition against PTP1B with an IC50 value of 4.48 µM. Docking studies revealed critical interactions within the enzyme's active site, suggesting that structural modifications could enhance potency further .

Case Study 2: Cancer Cell Studies

In vitro studies using centrosome-amplified cancer cell lines showed that treatment with tetrazole-containing compounds led to an increase in multipolar mitoses, indicating potential as anticancer agents. The observed effects were specific to cancerous cells and did not affect normal diploid cells significantly .

Properties

IUPAC Name

N-(1-phenylethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-13(14-8-4-2-5-9-14)18-16(23)12-24-17-19-20-21-22(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTKXHSPFCGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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N~1~-(1-PHENYLETHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.